BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-3-methylpyrazine

Medicinal Chemistry Drug Design Lipophilicity

2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) is a heterocyclic organic compound belonging to the class of halogenated alkylpyrazines. It is characterized by a pyrazine ring bearing a chloromethyl group (-CH₂Cl) at the 2-position and a methyl group (-CH₃) at the 3-position.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 81831-67-6
Cat. No. B1281616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-methylpyrazine
CAS81831-67-6
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1CCl
InChIInChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3
InChIKeyHQYGCYJUSJWSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6): Core Molecular Properties and Structural Identity for Procurement Evaluation


2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) is a heterocyclic organic compound belonging to the class of halogenated alkylpyrazines. It is characterized by a pyrazine ring bearing a chloromethyl group (-CH₂Cl) at the 2-position and a methyl group (-CH₃) at the 3-position . With a molecular formula of C₆H₇ClN₂ and a molecular weight of 142.59 g/mol, this compound is an unsymmetrically substituted pyrazine derivative that serves as a versatile electrophilic building block in organic synthesis, particularly in medicinal chemistry for the construction of bioactive molecules . Its structural features enable it to participate in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced heterocyclic compounds . The compound's physical properties, including a LogP of 1.52380 and a polar surface area (PSA) of 25.78 Ų, position it as a moderately lipophilic building block suitable for further derivatization [1].

Why Direct Substitution of 2-(Chloromethyl)-3-methylpyrazine with Closely Related Methylpyrazine Analogs Is Not Feasible in Drug Discovery and Synthesis


Despite sharing the same molecular formula (C₆H₇ClN₂) and nominal molecular weight with other chloromethyl-methylpyrazine positional isomers, 2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) possesses a distinct substitution pattern that critically alters its physicochemical properties, electronic distribution, and resulting reactivity profiles . Specifically, the adjacent positioning of the electron-withdrawing chloromethyl group and the electron-donating methyl group on the pyrazine ring creates a unique regiochemical and electronic environment that directly influences nucleophilic substitution rates, steric hindrance, and the formation of subsequent heterocyclic scaffolds [1]. As a result, generic substitution with the 5-methyl (CAS 81831-68-7) or 6-methyl (CAS 81831-69-8) isomers is not possible without significantly altering reaction outcomes, yields, and the physicochemical properties of the final drug candidates [2]. This compound's specific regiochemistry is explicitly required in patented synthetic routes to privileged pharmaceutical structures, rendering it non-interchangeable with its positional analogs [3].

Quantitative Differentiation of 2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) from Structural Analogs: A Comparative Evidence Guide for Scientific Selection


Significantly Higher Lipophilicity (LogP) Compared to 2-(Chloromethyl)pyrazine Enhances Membrane Permeability in Drug Candidates

2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) exhibits a substantially higher LogP (1.52380) compared to the non-methylated analog 2-(Chloromethyl)pyrazine (CAS 39204-47-2), which has a LogP of approximately 0.30 [1] . This quantitative difference of >1.2 LogP units translates to an over 10-fold increase in octanol-water partition coefficient, indicating significantly greater lipophilicity. The presence of the methyl group at the 3-position directly contributes to this enhanced lipophilicity, which is a critical parameter influencing passive membrane permeability and oral bioavailability in drug development . This property makes 2-(Chloromethyl)-3-methylpyrazine a preferred intermediate for designing central nervous system (CNS) penetrant or orally bioavailable drug candidates where sufficient lipophilicity is required.

Medicinal Chemistry Drug Design Lipophilicity

Regiochemical Influence on Reactivity: Distinct Nucleophilic Substitution Kinetics Due to Adjacent 3-Methyl Group

The chloromethyl group in 2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) experiences a unique electronic and steric environment due to the adjacent methyl substituent at the 3-position. This proximity increases steric hindrance around the reactive -CH₂Cl center compared to its 5-methyl and 6-methyl positional isomers (CAS 81831-68-7 and 81831-69-8, respectively), where the methyl group is more distant. While direct comparative kinetic data is not available from the primary literature, class-level inference from nucleophilic aromatic substitution studies on chloropyrazines indicates that substituents adjacent to the leaving group can significantly modulate reaction rates and regioselectivity [1]. Specifically, the electron-donating nature of the 3-methyl group may alter the electrophilicity of the chloromethyl carbon, influencing both the rate of nucleophilic attack and the stability of the resulting transition state [2]. This distinct reactivity profile is essential for achieving high yields in specific synthetic sequences, particularly in the patented preparation of aminomethylpyrazine derivatives where this specific isomer is explicitly utilized [3].

Organic Synthesis Reaction Kinetics Regioselectivity

Validated Role as a Key Intermediate in Patented Syntheses of Bioactive Imidazo[1,5-a]pyrazine Derivatives

2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) is explicitly utilized as a crucial intermediate in a patented synthetic route to 8-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyrazine, a privileged scaffold in medicinal chemistry [1]. The synthetic sequence involves initial chlorination of 2,3-dimethylpyrazine to generate the target compound, followed by a Gabriel reaction to yield 2-methyl-3-aminomethylpyrazine, subsequent trifluoroacetylation, and finally polyphosphoric acid-mediated cyclization to form the fused heterocyclic system [2]. The specific 2,3-substitution pattern on the pyrazine ring is mandatory for this sequence; the 5-methyl and 6-methyl isomers (CAS 81831-68-7 and 81831-69-8) would lead to different regioisomers of the final imidazopyrazine product, thereby altering or abolishing biological activity. This established and documented utility in generating a specific bioactive scaffold provides a clear, procurement-relevant rationale for selecting 2-(Chloromethyl)-3-methylpyrazine over its analogs when targeting this particular class of compounds.

Pharmaceutical Synthesis Patent Chemistry Heterocyclic Chemistry

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) Based on Quantitative Differentiation


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Given its significantly higher LogP (1.52) compared to the non-methylated analog 2-(Chloromethyl)pyrazine (LogP ~0.30) [1], 2-(Chloromethyl)-3-methylpyrazine is the preferred intermediate for constructing drug-like molecules intended to cross the blood-brain barrier or exhibit high oral absorption. Medicinal chemists can leverage this property to improve the pharmacokinetic profile of lead compounds without resorting to additional lipophilic modifications that might introduce toxicity or metabolic liabilities.

Regioselective Construction of Imidazo[1,5-a]pyrazine-Based Bioactive Molecules

This compound is the essential starting material for the patented synthesis of 8-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyrazine derivatives, a scaffold of interest in drug discovery [2]. The specific 2,3-substitution pattern is a prerequisite for this synthetic route. Procurement of this exact isomer ensures the correct regiochemistry in the final heterocyclic product, which is critical for target engagement and biological activity.

Synthesis of Aminomethylpyrazine Derivatives with Controlled Steric and Electronic Properties

The unique steric environment created by the adjacent 3-methyl group makes 2-(Chloromethyl)-3-methylpyrazine the reagent of choice when nucleophilic substitution with amines is intended to yield 2-aminomethyl-3-methylpyrazine derivatives [3]. This specific substitution pattern can influence the conformation and electronic properties of the resulting amine, which may be crucial for its interaction with biological targets such as enzymes or receptors . Using an isomer with a different methyl group placement would result in a structurally distinct aminomethylpyrazine with altered properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-3-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.